molecular formula C15H17BrN2OS B14342090 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide CAS No. 101564-83-4

3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide

Cat. No.: B14342090
CAS No.: 101564-83-4
M. Wt: 353.3 g/mol
InChI Key: XPQRTHIYLBTUSE-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is an organic compound that belongs to the class of imidazolidine derivatives It is characterized by the presence of a naphthyl group, an ethoxy group, and a thione group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide typically involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazolidine ring. The final product is obtained by treating the imidazolidine derivative with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkoxy or functional group-substituted derivatives.

Scientific Research Applications

3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The naphthyl group may also interact with hydrophobic pockets within target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Naphthyl)-4-methoxy-imidazolidine-2-thione
  • 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-one
  • 3-(2-Naphthyl)-4-ethoxy-imidazolidine-2-thione

Uniqueness

3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The hydrobromide salt form also enhances its stability and ease of handling compared to other similar compounds.

Properties

CAS No.

101564-83-4

Molecular Formula

C15H17BrN2OS

Molecular Weight

353.3 g/mol

IUPAC Name

5-ethoxy-1-naphthalen-1-ylimidazolidin-1-ium-2-thione;bromide

InChI

InChI=1S/C15H16N2OS.BrH/c1-2-18-14-10-16-15(19)17(14)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10H2,1H3,(H,16,19);1H

InChI Key

XPQRTHIYLBTUSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1CNC(=S)[NH+]1C2=CC=CC3=CC=CC=C32.[Br-]

Origin of Product

United States

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